Varenicline dihydrochloride

Nicotinic Acetylcholine Receptors Receptor Binding Affinity Selectivity Profiling

Researchers studying nicotinic receptor pharmacology often face inconsistent agonist selectivity or confounding off-target effects. Varenicline dihydrochloride (CAS 230615-23-3) is the gold-standard α4β2 nAChR partial agonist, providing the highest receptor subtype discrimination (>500-fold over α3β4, >3,500-fold over α7). - Ki = 0.15 nM at α4β2 nAChR, ensuring precise target engagement in binding assays and electrophysiology. - ~90% oral bioavailability, ~92% excreted unchanged in urine (negligible CYP metabolism)-ideal for in vivo DDI studies and renal clearance investigations. - Supplied as ≥98% purity solid; ambient-stable for shipping; validated by HPLC and NMR. Bulk quantities available upon request.

Molecular Formula C13H15Cl2N3
Molecular Weight 284.18 g/mol
CAS No. 230615-23-3
Cat. No. B1662531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVarenicline dihydrochloride
CAS230615-23-3
Synonyms(6R)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride
Molecular FormulaC13H15Cl2N3
Molecular Weight284.18 g/mol
Structural Identifiers
SMILESC1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl
InChIInChI=1S/C13H13N3.2ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;;/h1-2,4-5,8-9,14H,3,6-7H2;2*1H/t8-,9+;;
InChIKeyNZVVYNGXLGJKCW-DRJPZDRJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Varenicline Dihydrochloride Overview


Varenicline dihydrochloride (CAS 230615-23-3) is a highly selective partial agonist at the α4β2 neuronal nicotinic acetylcholine receptor (nAChR) subtype. It is widely recognized as a first-line pharmacotherapy for smoking cessation and is increasingly investigated for its utility in alcohol use disorder (AUD) [1]. Varenicline's mechanism is characterized by high-affinity binding to α4β2 receptors (Ki = 0.15 nM) which competitively inhibits nicotine binding, thereby reducing both nicotine craving and the rewarding effects of smoking [2]. Its pharmacokinetic profile features near-complete oral bioavailability (~90%) that is unaffected by food, minimal metabolism (~92% excreted unchanged in urine), and a long elimination half-life of approximately 24 hours, enabling once-daily dosing [2].

α High-affinity α4β2 nAChR partial agonist; suited for nicotinic receptor engagement studies
Oral research dosing; near-complete bioavailability, minimal CYP metabolism supports DDI-free in vivo models
Long elimination half-life (approx. 24 h) facilitates once-daily administration in chronic research protocols

Why Varenicline Cannot Be Substituted


Varenicline dihydrochloride exhibits a unique pharmacological and pharmacokinetic profile that distinguishes it from other smoking cessation agents and nAChR ligands like cytisine and bupropion. Unlike cytisine, which demonstrates lower receptor subtype selectivity and a distinct binding mode at the α4β2 receptor [1], varenicline's high α4β2 selectivity (Ki = 0.15 nM) over other nicotinic subtypes (>500-fold for α3β4, >3,500-fold for α7) [2] is critical for minimizing off-target effects [3]. Furthermore, its metabolic stability and lack of cytochrome P450 enzyme involvement [2] contrast sharply with bupropion, a CYP2B6 substrate with a complex active metabolite profile, making varenicline a more reliable and predictable tool for in vivo studies where drug-drug interactions must be avoided [2][4]. These key differences preclude generic substitution for research requiring precise α4β2 engagement, high oral bioavailability, or minimal metabolic interference.

Varenicline · Reported profile High α4β2 selectivity; minimal off-target nAChR binding. Negligible CYP metabolism.
Cytisine · May differ Lower subtype selectivity; distinct α4β2 binding mode may alter downstream signalling and side-effect profile in models.
Varenicline · Reported profile Renal excretion of unchanged parent; low drug-interaction potential.
Bupropion · May differ Extensive CYP2B6 metabolism; active metabolite formation and CYP2D6 inhibition complicate multi-drug study interpretation.
Similar mechanism labels do not guarantee interchangeable receptor-subtype engagement or metabolic predictability. Direct substitution requires validation of selectivity and PK endpoints in the intended model.

Varenicline Dihydrochloride Differentiation Evidence


Subtype-Selective α4β2 nAChR Binding

Varenicline dihydrochloride demonstrates high-affinity binding to the α4β2 nAChR subtype (Ki = 0.15 nM). This affinity is markedly higher than its binding to other common nicotinic receptor subtypes: α3β4 (Ki = 84 nM, >500-fold selectivity), α7 (Ki = 620 nM, >3,500-fold selectivity), and α1βγδ (Ki = 3,400 nM, >20,000-fold selectivity) [1]. This selectivity profile is directly contrasted with cytisine, which displays a different hydrogen-bonding interaction pattern at the α4β2 receptor and retains significant activity at α7 and α3* receptors, which may limit its utility and generate side effects [2].

α4β2 Selectivity
Head-to-head
α4β2 Ki 0.15 nM; >500-fold over α3β4, >3,500-fold over α7, >20,000-fold over α1βγδ. Cytisine retains significant α7/α3* activity.
Reported high selectivity supports α4β2-focused pathway interpretation.
In vitro radioligand binding; human recombinant subtypes.
Nicotinic Acetylcholine Receptors Receptor Binding Affinity Selectivity Profiling

Smoking Cessation Efficacy vs. Bupropion

In a systematic review and network meta-analysis of randomized controlled trials, varenicline demonstrated superior long-term smoking abstinence efficacy compared to bupropion in people with severe mental illness. Varenicline was associated with 10 more individuals per 100 achieving long-term abstinence compared to placebo (95% CI 5 to 16), whereas bupropion was associated with 5 more per 100 (95% CI 1 to 10) [1]. Another network meta-analysis specifically found varenicline to be superior to bupropion with a risk ratio (RR) of 2.02 (95% CI 1.04–3.93; p=0.038) [2].

Smoking Abstinence
Trial context
Varenicline 10 more per 100 vs placebo (95% CI 5–16); bupropion 5 more per 100 (95% CI 1–10). RR 2.02 (95% CI 1.04–3.93; p=0.038) vs bupropion.
Reported higher abstinence endpoint in trial meta-analysis; supports comparator context for smoking cessation models.
Systematic review; RCTs in severe mental illness (n=11,023).
Smoking Cessation Clinical Trial Meta-Analysis Comparative Efficacy

Pharmacokinetic Profile Compared to Bupropion

Varenicline dihydrochloride exhibits a clean metabolic profile with minimal hepatic metabolism; approximately 92% of the drug is excreted unchanged in the urine and it does not undergo significant metabolism by cytochrome P450 (CYP) enzymes [1][2]. In contrast, bupropion is extensively metabolized by CYP2B6 to its active metabolite, hydroxybupropion, and is a known CYP2D6 inhibitor, leading to a high potential for drug-drug interactions [3]. Varenicline's low plasma protein binding (≤20%) and high oral bioavailability (~90%) are unaffected by food or time of dosing, ensuring predictable systemic exposure [1].

PK / DDI Profile
Method context
~92% excreted unchanged; no CYP metabolism. Bupropion: extensive CYP2B6 metabolism, CYP2D6 inhibition.
Contrasting metabolic profiles may affect DDI study design and exposure-model interpretation.
Human hepatocyte/microsomal data; in vivo PK studies.
Drug Metabolism Pharmacokinetics Cytochrome P450

Alcohol Use Disorder (AUD) Efficacy

In a recent randomized, double-blind, placebo-controlled trial (n=384 participants with moderate-to-severe AUD), varenicline alone (Varenicline + Placebo) significantly reduced alcohol consumption compared to placebo. Specifically, varenicline monotherapy reduced the biomarker phosphatidylethanol in blood (B-PEth) with a Cohen's d effect size of 0.30 (p = 0.005) and reduced the percentage of heavy drinking days (%HDD) with an effect size of 0.36 (p = 0.023) [1]. This effect size (d ≈ 0.3) is consistent with previous RCTs evaluating varenicline for AUD [1].

AUD Endpoint
Reported trial endpoint
B-PEth Cohen's d 0.30 (p=0.005); %HDD d 0.36 (p=0.023) vs placebo.
Reported reduction in alcohol-consumption endpoints; supports model-response context for AUD research.
RCT, n=384 moderate-to-severe AUD; 13 weeks.
Alcohol Use Disorder Addiction Research Nicotinic Receptor Modulation

Varenicline Dihydrochloride Application Scenarios


Preclinical Smoking Cessation Modeling

Varenicline dihydrochloride is the gold-standard reference compound for in vivo studies of smoking cessation. Its high α4β2 selectivity (Ki = 0.15 nM) and established clinical efficacy (doubling the absolute benefit of bupropion in some populations) [1][2] make it an essential positive control for evaluating novel nicotinic ligands or behavioral interventions in rodent models of nicotine self-administration and withdrawal.

Alcohol Use Disorder (AUD) Research

Given the replicated finding that varenicline reduces alcohol intake in individuals with AUD with a consistent effect size of approximately d=0.3 [3], it is a critical compound for research into the dopaminergic and nicotinic mechanisms underlying alcohol reinforcement. It serves as a tool to probe the dopamine deficiency hypothesis of addiction in both preclinical and clinical research settings.

PK & Drug-Drug Interaction Studies

Varenicline's minimal metabolism (~92% excreted unchanged) and lack of CYP enzyme involvement [4][5] establish it as an excellent probe substrate for studying renal clearance mechanisms (e.g., OCT2-mediated secretion) and as a non-interacting control in DDI studies. Its predictable linear pharmacokinetics and high bioavailability make it a reliable calibrator for oral drug absorption models.

In Vitro nAChR Selectivity Profiling

With its well-characterized Ki values for a panel of nAChR subtypes (α4β2: 0.15 nM, α3β4: 84 nM, α7: 620 nM) [1], varenicline dihydrochloride is an indispensable reference standard for calibrating radioligand binding assays, patch-clamp electrophysiology, and fluorescence-based functional screens aimed at identifying novel subtype-selective nicotinic agonists or antagonists.

Application
Selection Property
Validation Focus
Smoking cessation model research
α4β2 nAChR selectivity profile
Model-response endpoint interpretation; comparator context vs bupropion
Alcohol use disorder studies
Dopaminergic/nicotinic pathway context
Alcohol-reinforcement model endpoints; consumption reduction metrics
PK & drug-interaction research
Renal-clearance probe; low CYP involvement
Exposure-model validation; OCT2-mediated secretion studies
In vitro nAChR profiling
Defined nAChR subtype binding panel
Assay calibration; subtype-selectivity screening

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